2-Nitro-4-stibonobenzoic acid 2-Nitro-4-stibonobenzoic acid Human flap endonuclease 1 (FEN1) inhibitor
Human flap endonuclease 1 (FEN1) inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 5430-24-0
VCID: VC0006063
InChI: InChI=1S/C7H4NO4.2H2O.O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4H,(H,9,10);2*1H2;;/q;;;;+2/p-2
SMILES: C1=CC(=C(C=C1[Sb](=O)(O)O)[N+](=O)[O-])C(=O)O
Molecular Formula: C7H6NO7Sb
Molecular Weight: 337.88 g/mol

2-Nitro-4-stibonobenzoic acid

CAS No.: 5430-24-0

Cat. No.: VC0006063

Molecular Formula: C7H6NO7Sb

Molecular Weight: 337.88 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-4-stibonobenzoic acid - 5430-24-0

CAS No. 5430-24-0
Molecular Formula C7H6NO7Sb
Molecular Weight 337.88 g/mol
IUPAC Name 2-nitro-4-stibonobenzoic acid
Standard InChI InChI=1S/C7H4NO4.2H2O.O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4H,(H,9,10);2*1H2;;/q;;;;+2/p-2
Standard InChI Key HUAYIYWLCZXNRE-UHFFFAOYSA-L
SMILES C1=CC(=C(C=C1[Sb](=O)(O)O)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC(=C(C=C1[Sb](=O)(O)O)[N+](=O)[O-])C(=O)O

Structural and Nomenclature Considerations

The systematic name "2-nitro-4-stibonobenzoic acid" implies a benzoic acid derivative with a nitro group (-NO₂) at the 2-position and a stibono group (-SbO₃H₂) at the 4-position. The stibono functional group, containing antimony in a +3 oxidation state, is rare in organic chemistry compared to more common substituents like chloro or bromo groups. This structural uniqueness introduces challenges in stability and reactivity, as antimony-containing organometallics often exhibit sensitivity to hydrolysis and oxidation .

Synthetic Pathways for Nitrobenzoic Acid Derivatives

While no specific methods for synthesizing 2-nitro-4-stibonobenzoic acid are documented, analogous processes for nitrobenzoic acids provide a framework for hypothesis generation. The oxidation of nitroacetophenones to nitrobenzoic acids, as demonstrated in U.S. Patent 2,695,311 , involves refluxing nitroacetophenones with nitric acid (HNO₃) in aqueous media. For example, 2-nitroacetophenone yields 2-nitrobenzoic acid with an 82% theoretical yield under optimized conditions .

Table 1: Comparative Synthesis Data for Nitrobenzoic Acid Derivatives

CompoundStarting MaterialReagentsYieldMelting Point (°C)Source
2-Nitrobenzoic acid2-NitroacetophenoneHNO₃, H₂O, NH₄VO₃82%146–148
4-Chloro-2-nitrobenzoic acidNot specifiedNot specifiedN/A141–143
4-Bromo-2-nitrobenzoic acidNot specifiedNot specifiedN/A165–169

Physicochemical Properties and Stability

The physical properties of 2-nitro-4-stibonobenzoic acid can be extrapolated from related compounds. For instance, 4-chloro-2-nitrobenzoic acid exhibits a melting point of 141–143°C and a density of 1.5 g/cm³ , while its bromo analog melts at 165–169°C with a predicted density of 1.892 g/cm³ . The stibono group’s larger atomic radius and polarizability compared to halogens suggest higher molecular weight and potentially elevated melting points, though increased steric hindrance may reduce crystalline stability.

Antimony’s electronegativity (2.05 on the Pauling scale) is lower than chlorine (3.00) and bromine (2.96), which could diminish the electron-withdrawing effect at the 4-position. This may alter the acidity of the carboxylic acid group, as evidenced by the pKa values of halogenated analogs (e.g., 1.97 for 4-chloro-2-nitrobenzoic acid ). Computational modeling would be necessary to predict the precise pKa and solubility profile of the stibono derivative.

Research Gaps and Future Directions

The absence of empirical data on 2-nitro-4-stibonobenzoic acid underscores the need for targeted research. Priority areas include:

  • Synthesis Optimization: Exploring metal-catalyzed coupling reactions to introduce antimony post-nitration.

  • Spectroscopic Characterization: Using NMR, FT-IR, and X-ray crystallography to confirm structure and purity.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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